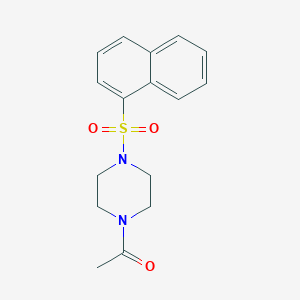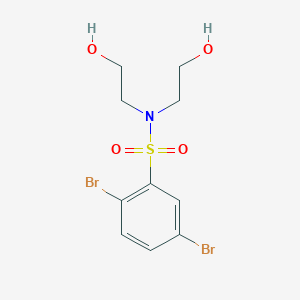
1-Acetyl-4-(1-naphthylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-(1-naphthylsulfonyl)piperazine, also known as ANSPP, is a chemical compound that has been widely used in scientific research due to its unique properties. ANSPP is a piperazine derivative that has a naphthylsulfonyl group attached to its nitrogen atom. This compound has been studied for its ability to interact with various biological molecules and has been used in a variety of applications.
Wirkmechanismus
1-Acetyl-4-(1-naphthylsulfonyl)piperazine interacts with biological molecules through hydrophobic interactions and hydrogen bonding. The naphthylsulfonyl group of 1-Acetyl-4-(1-naphthylsulfonyl)piperazine can bind to hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with polar residues. This allows 1-Acetyl-4-(1-naphthylsulfonyl)piperazine to interact with a wide range of biological molecules, including proteins, nucleic acids, and lipids.
Biochemical and Physiological Effects:
1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In protein folding studies, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been shown to induce conformational changes in proteins and stabilize intermediate states. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has also been used as a fluorescent probe to study the interactions between proteins and other molecules. In addition, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Acetyl-4-(1-naphthylsulfonyl)piperazine is its ability to interact with a wide range of biological molecules. This makes it a versatile tool for studying various biological processes. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine is also relatively easy to synthesize and is commercially available. However, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine has some limitations in lab experiments, including its potential toxicity and its tendency to aggregate at high concentrations.
Zukünftige Richtungen
There are many future directions for research involving 1-Acetyl-4-(1-naphthylsulfonyl)piperazine. One potential application is in the development of new drugs that target specific proteins. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine could be used as a starting point for the development of new compounds that bind to specific proteins and modulate their activity. Another future direction is in the development of new fluorescent probes for imaging biological processes. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine could be modified to incorporate different fluorophores and used to study a wide range of biological processes. Finally, 1-Acetyl-4-(1-naphthylsulfonyl)piperazine could be used in the development of new materials, such as hydrogels and nanoparticles, that have specific biological properties.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4-(1-naphthylsulfonyl)piperazine has been used in a variety of scientific research applications, including protein folding studies, enzyme inhibition assays, and fluorescence spectroscopy. 1-Acetyl-4-(1-naphthylsulfonyl)piperazine is particularly useful in protein folding studies as it can bind to hydrophobic pockets in proteins and induce conformational changes. This property has been used to study the folding pathways of various proteins and has provided insights into the mechanisms of protein folding.
Eigenschaften
Produktname |
1-Acetyl-4-(1-naphthylsulfonyl)piperazine |
|---|---|
Molekularformel |
C16H18N2O3S |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-(4-naphthalen-1-ylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C16H18N2O3S/c1-13(19)17-9-11-18(12-10-17)22(20,21)16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-12H2,1H3 |
InChI-Schlüssel |
LMJCEHUIFQEFAK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)








